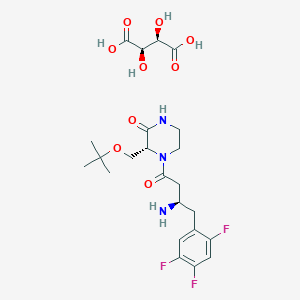

Evogliptin Tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Evogliptin Tartrate is a synthetic small molecule classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the management of type 2 diabetes mellitus. Its chemical structure features a piperazinone ring and a trifluorophenyl group, which are crucial for its interaction with the DPP-4 enzyme. The compound is known by its IUPAC name: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one, and has a molecular formula of C₁₉H₂₆F₃N₃O₃ .

Evogliptin tartrate is being investigated for its potential to inhibit the enzyme DPP-4. DPP-4 plays a role in regulating blood sugar levels. Inhibiting this enzyme may increase the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release, leading to improved blood sugar control [, ].

Anti-inflammatory and Analgesic Effects

Studies on rats with induced inflammatory pain have shown that Evogliptin (tartrate) may help reduce inflammation and pain. The research suggests it might work by:

- Reducing paw thickness, a marker of inflammation Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:

- Increasing the pain threshold Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:

- Reducing the transmission of pain signals in nerves Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:

- Suppressing inflammatory molecules called cytokines Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:

- Oxidation: Particularly at the amino and piperazinone moieties.

- Reduction: Occurring at the carbonyl groups within its structure.

- Substitution: Nucleophilic substitution reactions involving the trifluorophenyl group are common.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines and thiols for substitution reactions. The major products from these reactions can lead to various derivatives that may have distinct pharmacological properties .

The primary biological activity of Evogliptin Tartrate is its inhibition of DPP-4, which enhances the secretion of glucagon-like peptide 1 (GLP-1). This action improves insulin release and glucose tolerance, making it effective in managing blood glucose levels in type 2 diabetes patients. Additionally, studies indicate that Evogliptin Tartrate may exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

The synthesis of Evogliptin Tartrate involves multiple steps:

- Formation of the Piperazinone Core: This is achieved through condensation reactions involving appropriate amines and carboxylic acids.

- Introduction of Substituents: Substituents like trifluorophenyl are incorporated via nucleophilic substitution reactions.

- Formation of the Tartrate Salt: The final step typically involves reacting the free base of Evogliptin with tartaric acid under controlled conditions to form the tartrate salt .

Evogliptin Tartrate is primarily used in managing type 2 diabetes mellitus. Its ability to enhance insulin secretion and improve glucose tolerance makes it a valuable therapeutic agent. Additionally, ongoing research explores its potential applications in treating inflammatory conditions due to its anti-inflammatory properties .

Studies indicate that Evogliptin Tartrate may interact with other medications, potentially increasing the risk or severity of hypoglycemia when combined with certain antihypertensives like Amlodipine. Other interactions may involve drugs that affect glucose metabolism, necessitating careful monitoring when co-administered .

Evogliptin Tartrate belongs to a class of DPP-4 inhibitors that includes several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure Features | Unique Aspects |

|---|---|---|

| Sitagliptin | Contains a cyclopropyl group | First DPP-4 inhibitor approved for diabetes |

| Saxagliptin | Features a bicyclic structure | Has dual inhibition properties |

| Linagliptin | Contains a unique aniline moiety | Does not require renal dose adjustment |

| Alogliptin | Contains a pyrimidine ring | Has fewer drug-drug interactions |

| Evogliptin Tartrate | Piperazinone ring with trifluorophenyl group | Exhibits significant anti-inflammatory effects |

Evogliptin Tartrate's unique structural features and dual role in managing diabetes and inflammation set it apart from other DPP-4 inhibitors .

Evogliptin tartrate exists as a salt comprising the free base evogliptin and tartaric acid. The molecular formula for the free base is $$ \text{C}{19}\text{H}{26}\text{F}3\text{N}3\text{O}3 $$, while the tartrate salt has the formula $$ \text{C}{23}\text{H}{32}\text{F}3\text{N}3\text{O}9 $$ (molecular weight: 551.51 g/mol). The stereochemical configuration is defined by two chiral centers:

| Parameter | Value | Source |

|---|---|---|

| Absolute configuration | (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one | |

| Defined stereocenters | 2/2 (fully defined) |

The R,R-configuration is critical for DPP-4 inhibition, as structural deviations compromise binding affinity.

Crystallographic Analysis and Polymorphic Forms

Crystallographic Data

While detailed X-ray crystallography (XRPD) data for evogliptin tartrate are not explicitly reported in the provided sources, its synthesis and salt formation suggest a crystalline structure stabilized by intermolecular hydrogen bonds between the tartaric acid and the piperazine moiety. Polymorphic forms are not documented, but the synthetic route emphasizes purification via column chromatography and recrystallization to ensure homogeneity.

Key Observations

- Salt Formation: The tartaric acid counterion enhances solubility and stability, typical for DPP-4 inhibitors.

- Synthetic Purity: High-performance liquid chromatography (HPLC) confirms >99% purity in commercial standards.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃, 400 MHz)

- $$ \delta $$ 7.03 (m, 1H), 6.88 (m, 1H), 5.97 (m, 1H), 5.48 (m, 1H): Aromatic and exocyclic protons.

- $$ \delta $$ 4.16–4.07 (m, 1H), 4.02–3.91 (m, 1H): Piperazine ring protons.

- $$ \delta $$ 3.74 (m, 2H), 3.37 (m, 2H): tert-butoxymethyl and amino groups.

13C NMR (CDCl₃, 100 MHz)

- $$ \delta $$ 173.43: Carbonyl group of the piperazinone ring.

- $$ \delta $$ 173.43: Amino acid-derived carbonyl.

Infrared (IR) Spectroscopy

- Peaks in the 4000–400 cm⁻¹ range confirm functional groups:

Mass Spectrometry

- LC-MS/MS: Major metabolites include evogliptin acid (M + H⁺ = 418.2) and hydroxyevogliptin glucuronide (M + H⁺ = 536.2).

- Synthetic Purity: LC-MS confirms a single molecular ion peak at $$ m/z $$ 551.5 (M + H⁺) for the tartrate salt.

Spectroscopic Data Summary

Tautomerism and Conformational Stability

Tautomerism

No significant tautomerism has been reported for evogliptin tartrate. The piperazinone ring and trifluorophenyl groups remain stable under physiological conditions.

Conformational Stability

- Rotameric Forms: Hindered rotation around the N(1)-CO amide bond leads to E/Z-rotameric equilibria, observed as signal doubling in 1H NMR spectra (e.g., δ 4.34 and 4.13 for piperazine protons).

- Thermal Stability: Coalescence of rotameric signals occurs above 140°C, indicating dynamic conformational flexibility.

Evogliptin tartrate, a dipeptidyl peptidase-4 inhibitor, is synthesized through a complex multi-step process that involves several key intermediates [8]. The patent WO2016204376A1 discloses novel intermediates that enable the production of highly pure Evogliptin in a simple, economical manner with high yield [8]. These intermediates are crucial for the industrial-scale manufacturing of this pharmaceutical compound [8].

The synthesis pathway begins with the preparation of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, which serves as a fundamental building block in the multi-step synthesis [8]. This intermediate undergoes reaction with specific carbonate derivatives to form novel activated esters that significantly improve the efficiency of subsequent coupling reactions [8] [14].

One of the key innovations in the WO2016204376A1 patent is the use of compounds represented by Chemical Formula 1, where R can be pentafluorophenyl, 4-nitrophenyl, or 2-pyridyl, and PG is an amine protecting group [8]. These intermediates are particularly valuable because they enable high-yield synthesis without requiring expensive reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) that were used in previous synthetic routes [8].

The preparation of these key intermediates involves reacting a compound represented by Chemical Formula 2 with a compound represented by Chemical Formula 3 in the presence of a base [8]. The reaction is typically conducted in an organic solvent such as dimethylformamide at temperatures ranging from 20 to 70°C [8]. This approach represents a significant improvement over previous methods that required chromatographic purification, which is not suitable for industrial-scale production [8].

Table 1: Key Intermediates in Evogliptin Tartrate Synthesis According to WO2016204376A1

| Intermediate | Chemical Structure | Role in Synthesis | Advantage |

|---|---|---|---|

| (R)-pentafluorophenyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate | Formula 1a | Activated ester | High reactivity, improved yield |

| (R)-4-nitrophenyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate | Formula 1b | Activated ester | Good stability, cost-effective |

| (R)-pyridin-2-yl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate | Formula 1c | Activated ester | Enhanced solubility, high purity |

The final steps in the synthesis involve coupling these activated esters with the appropriate piperazinone derivative to form the core structure of Evogliptin, followed by deprotection of the amine protecting group [8]. This synthetic route provides significant advantages for industrial production, including higher yields, simpler purification processes, and more economical reagent usage [8] [10].

Optimization of Tartrate Salt Formation

The formation of the tartrate salt is a critical step in the manufacturing process of Evogliptin, as it significantly impacts the compound's physicochemical properties, stability, and bioavailability [4]. The optimization of tartrate salt formation involves careful control of reaction conditions to ensure consistent quality and high yield [4] [7].

The tartrate salt formation process typically begins with the free base of Evogliptin, which is reacted with tartaric acid under controlled conditions [4]. The reaction parameters that require optimization include the molar ratio of tartaric acid to Evogliptin free base, solvent selection, temperature, pH, and crystallization conditions [4] [16].

Research has shown that the optimal molar ratio of tartaric acid to Evogliptin free base is typically 1:1, which ensures complete salt formation without excess acid that could lead to impurities [16]. The selection of an appropriate solvent system is crucial for achieving high purity and yield [16]. Common solvent systems used in the tartrate salt formation include mixtures of alcohols (such as methanol or isopropanol) and water, which provide good solubility for both the free base and the resulting salt [16] [18].

Temperature control during salt formation is essential, as it affects the rate of reaction and the crystallization process [16]. Studies have demonstrated that a controlled cooling crystallization approach, where the reaction mixture is gradually cooled from elevated temperatures (typically 50-60°C) to room temperature or below, results in well-formed crystals with consistent physical properties [16] [19].

The pH of the reaction medium also plays a significant role in the salt formation process [16]. Maintaining the pH within the range of 3.5 to 4.5 during the reaction has been found to promote efficient salt formation while minimizing the formation of impurities [16] [19].

Table 2: Optimization Parameters for Evogliptin Tartrate Salt Formation

| Parameter | Optimal Condition | Effect on Product Quality |

|---|---|---|

| Molar Ratio (Tartaric Acid:Evogliptin) | 1:1 | Ensures complete salt formation with minimal excess acid |

| Solvent System | Alcohol/Water Mixture | Provides good solubility and promotes crystallization |

| Temperature | Controlled cooling from 50-60°C | Results in well-formed crystals with consistent properties |

| pH | 3.5-4.5 | Promotes efficient salt formation with minimal impurities |

| Stirring Rate | Moderate (200-300 rpm) | Ensures uniform mixing without excessive shear |

| Crystallization Time | 3-6 hours | Allows for complete crystal formation and growth |

The crystallization process is further optimized by controlling the cooling rate, stirring conditions, and seeding strategies [19]. A slow cooling rate (typically 5-10°C per hour) combined with moderate stirring (200-300 rpm) has been found to produce crystals with desirable characteristics, including appropriate particle size distribution and crystal habit [19] [20].

Advanced techniques such as in-process monitoring using analytical tools like Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) have been employed to monitor the crystallization process in real-time, allowing for adjustments to be made to optimize crystal formation and growth [19] [20].

Purification Strategies for Pharmaceutical-Grade Output

Achieving pharmaceutical-grade Evogliptin tartrate requires robust purification strategies that effectively remove impurities while maintaining high yield [5]. The purification process typically involves multiple steps, each designed to address specific types of impurities and achieve the required purity specifications [5] [16].

Recrystallization is a primary purification technique employed in the production of Evogliptin tartrate [16]. This process involves dissolving the crude product in an appropriate solvent system, followed by controlled crystallization to separate the desired compound from impurities [16]. Research has shown that a solvent system consisting of methanol and water in a ratio of 70:30 is particularly effective for the recrystallization of Evogliptin tartrate [16] [21].

The recrystallization process is optimized by controlling parameters such as temperature, cooling rate, and agitation [16]. A slow cooling rate (typically 3-5°C per hour) combined with moderate agitation has been found to produce high-purity crystals with good recovery [16] [21]. In some cases, multiple recrystallization steps may be necessary to achieve the desired purity level [16].

Chromatographic purification techniques are also employed for the purification of Evogliptin tartrate, particularly for removing closely related impurities that may not be effectively separated by recrystallization [5]. High-performance liquid chromatography (HPLC) using reversed-phase columns has been shown to be effective for this purpose [5] [21]. The typical mobile phase consists of a mixture of methanol, water, and trifluoroacetic acid in a ratio of 70:30:0.1, which provides good separation of Evogliptin tartrate from its impurities [5] [21].

Table 3: Purification Techniques for Pharmaceutical-Grade Evogliptin Tartrate

| Purification Technique | Operating Conditions | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Methanol/Water (70:30), Slow cooling | Simple, cost-effective, scalable | May not remove all impurities |

| Reversed-Phase HPLC | C18 column, Methanol/Water/TFA (70:30:0.1) | High resolution, effective for closely related impurities | Higher cost, lower throughput |

| Ion-Exchange Chromatography | Strong cation exchanger, pH 3-4 | Effective for charged impurities | Complex process, additional validation required |

| Filtration | 0.45 μm membrane filter | Removes particulate matter | Limited to physical impurities |

| Activated Carbon Treatment | 1-2% w/w, 50-60°C, 1-2 hours | Removes colored impurities and organic contaminants | May adsorb some of the active ingredient |

For large-scale production, continuous crystallization processes have been developed to improve efficiency and consistency [21]. These processes utilize continuous flow reactors with precise control of temperature, mixing, and residence time to achieve consistent crystal quality and purity [21]. Studies have shown that continuous crystallization can result in higher purity and more uniform crystal size distribution compared to batch processes [21].

The final purification step typically involves filtration to remove any remaining particulate matter, followed by drying under controlled conditions to achieve the desired moisture content [21]. The drying process is carefully optimized to prevent degradation of the compound while ensuring complete removal of residual solvents [21]. Vacuum drying at temperatures below 50°C has been found to be effective for this purpose [21].

Identification and Control of Process-Related Impurities

The identification and control of process-related impurities is a critical aspect of Evogliptin tartrate manufacturing to ensure product quality, safety, and regulatory compliance [5]. Process-related impurities can arise from starting materials, intermediates, side reactions, degradation processes, or reagents used in the synthesis [5] [7].

Advanced analytical techniques are employed for the identification and characterization of impurities in Evogliptin tartrate [5]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is particularly valuable for this purpose, as it provides both separation and structural information [5] [16]. Studies have shown that reversed-phase HPLC using a C18 column with a mobile phase consisting of methanol, water, and trifluoroacetic acid provides good separation of Evogliptin tartrate from its impurities [5] [16].

Research has identified several key process-related impurities in Evogliptin tartrate synthesis [5]. These include positional isomers, diastereomers, deprotected intermediates, and oxidation products [5] [17]. The structures of these impurities have been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy [5] [17].

Stability studies have been conducted to understand the degradation pathways of Evogliptin tartrate under various stress conditions [5]. These studies have shown that Evogliptin tartrate is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions [5] [16]. The major degradation products have been identified and characterized, allowing for the development of specific control strategies [5] [16].

Table 4: Major Process-Related Impurities in Evogliptin Tartrate Manufacturing

| Impurity Type | Source | Control Strategy | Specification Limit |

|---|---|---|---|

| Positional Isomers | Side reactions during synthesis | Optimized reaction conditions, selective crystallization | NMT 0.15% |

| Diastereomers | Incomplete stereoselectivity | Chiral chromatography, selective crystallization | NMT 0.10% |

| Deprotected Intermediates | Incomplete protection/deprotection | Optimized reaction conditions, purification | NMT 0.20% |

| Oxidation Products | Oxidative degradation | Inert atmosphere, antioxidants | NMT 0.15% |

| Starting Material Residues | Incomplete reaction | Extended reaction time, purification | NMT 0.10% |

| Reagent-Related Impurities | Reagent impurities, side reactions | High-purity reagents, purification | NMT 0.10% |

Control strategies for process-related impurities include optimization of reaction conditions, in-process controls, and appropriate purification techniques [16]. For example, the formation of positional isomers can be minimized by carefully controlling the reaction temperature and time during the coupling of key intermediates [16]. Similarly, the formation of oxidation products can be reduced by conducting sensitive steps under an inert atmosphere and including appropriate antioxidants in the formulation [16] [17].

In-process testing is implemented at critical points in the manufacturing process to monitor the levels of known impurities and ensure that they remain within acceptable limits [17]. This includes testing of key intermediates, as well as the final product, using validated analytical methods [17]. The acceptance criteria for impurities are established based on toxicological evaluations and regulatory guidelines [17].

Forced degradation studies have been conducted to identify potential degradation products and develop stability-indicating analytical methods [5]. These studies involve subjecting Evogliptin tartrate to extreme conditions of temperature, pH, oxidation, and light to accelerate degradation [5]. The resulting degradation products are identified and characterized, allowing for the development of analytical methods that can accurately detect and quantify these impurities in stability samples [5] [16].

High Performance Thin Layer Chromatography (HPTLC) has emerged as a valuable analytical technique for the stability-indicating analysis of Evogliptin Tartrate. A comprehensive stability-indicating densitometric method was developed and validated for determining Evogliptin Tartrate in bulk and tablet dosage forms [2] [3].

Chromatographic Conditions and Method Development

The optimized HPTLC method employed precoated plates of silica gel 60F254 as the stationary phase, with a developing system consisting of acetonitrile-water-formic acid in the ratio of 30:8:2 (v/v/v) [2]. Densitometric scanning was performed at 270 nanometers, which provided optimal sensitivity and selectivity for Evogliptin Tartrate detection. The developed method yielded compact spots with a retention factor (Rf) value of 0.62 ± 0.05, demonstrating excellent reproducibility [2].

Validation Parameters and Performance Characteristics

The HPTLC method demonstrated linearity over the concentration range of 1-5 micrograms per spot, with validation parameters meeting International Council for Harmonisation (ICH) guidelines [2]. The limit of detection (LOD) was determined to be 0.331 micrograms per spot, while the limit of quantitation (LOQ) was established at 1.003 micrograms per spot [2]. Precision studies revealed excellent reproducibility with relative standard deviation (RSD) values below 2 percent for both intra-day (1.86 percent) and inter-day (1.43 percent) precision [2].

Recovery studies demonstrated high accuracy with a mean recovery of 101.09 percent, confirming the absence of interference from excipients commonly found in pharmaceutical formulations [2]. The method successfully resolved degradation products formed under various stress conditions, making it suitable for stability-indicating analysis.

Forced Degradation Studies Using HPTLC

The stability-indicating nature of the HPTLC method was confirmed through forced degradation studies conducted under various stress conditions [2]. Evogliptin Tartrate was subjected to acid hydrolysis, base hydrolysis, oxidation, thermal stress, and ultraviolet light exposure. The method successfully resolved a total of five degradation products under these various stress conditions, demonstrating its capability for stability assessment [2].

The degradation products were well-separated from the parent drug peak, ensuring accurate quantification of the intact compound in the presence of degradation products. This characteristic makes the HPTLC method particularly valuable for pharmaceutical quality control laboratories conducting stability studies and shelf-life determinations.

Derivative Spectrophotometric Quantification Approaches

Derivative spectrophotometry has been successfully applied for the quantitative determination of Evogliptin Tartrate in pharmaceutical dosage forms. This analytical approach offers advantages including simplicity, cost-effectiveness, and environmental friendliness due to the use of water as the primary solvent [4].

Spectrophotometric Method Development and Optimization

A comprehensive derivative spectrophotometric method was developed utilizing zero-order, first-order, and second-order derivative techniques [4]. The maximum absorption wavelength for Evogliptin Tartrate in deionized water was determined to be 267 nanometers for zero-order spectroscopy, with corresponding wavelengths of 275 nanometers and 277 nanometers for first-order and second-order derivative spectroscopy, respectively [4].

The method development process involved systematic optimization of analytical parameters, including solvent selection, wavelength determination, and derivative order evaluation. Deionized water was selected as the optimal solvent due to the high solubility of Evogliptin Tartrate and its environmental compatibility [4].

Validation and Performance Assessment

Validation studies were conducted in accordance with ICH Q2(R1) guidelines, encompassing linearity, precision, accuracy, limit of detection, and limit of quantitation parameters [4]. All three derivative orders demonstrated excellent linearity over the concentration range of 20-120 micrograms per milliliter, with correlation coefficients exceeding 0.996 [4].

| Derivative Order | Wavelength (nm) | Correlation Coefficient | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|

| Zero Order | 267 | 0.9968 | 1.157 | 3.507 |

| First Order | 275 | 0.9976 | 1.019 | 3.087 |

| Second Order | 277 | 0.9982 | 0.899 | 2.725 |

Precision studies revealed exceptional reproducibility with RSD values consistently below 2 percent for all derivative orders [4]. Intra-day precision ranged from 0.09 to 0.48 percent, while inter-day precision values ranged from 0.30 to 1.43 percent [4]. Recovery studies conducted at three concentration levels (80, 100, and 120 percent) demonstrated excellent accuracy with recovery percentages ranging from 98.85 to 101.56 percent [4].

Application to Pharmaceutical Formulations

The derivative spectrophotometric method was successfully applied to the analysis of marketed tablet formulations containing Evogliptin Tartrate [4]. Analysis of tablets with a label claim of 5 milligrams showed excellent agreement with theoretical values, with percent label claims ranging from 99.87 to 100.2 percent and RSD values below 2 percent [4]. The absence of excipient interference was confirmed through recovery studies, demonstrating the specificity of the method for pharmaceutical quality control applications.

Reverse Phase High Performance Liquid Chromatography Method Validation Under Forced Degradation Conditions

Reverse Phase High Performance Liquid Chromatography (RP-HPLC) represents the most widely employed analytical technique for Evogliptin Tartrate analysis due to its superior resolution, sensitivity, and ability to separate degradation products from the parent compound [5] [6] [7].

Analytical Quality by Design (AQbD) Approach

An innovative Analytical Quality by Design (AQbD) approach was implemented for developing a stability-indicating RP-HPLC method for Evogliptin Tartrate [6] [7]. This systematic approach utilized Design Expert software to optimize critical method parameters through response surface methodology and Box-Behnken design principles [6].

The optimized chromatographic system employed an Agilent HPLC system equipped with a photodiode array (PDA) detector and a Fortis C18 column (250 × 4.6 millimeters, 5 micrometers particle size) [6]. The mobile phase consisted of methanol and water with pH adjusted to 3.0 in a ratio of 76:24 (v/v) at a flow rate of 0.8 milliliters per minute [6]. Detection was performed at 267 nanometers, with Evogliptin eluting at 2.98 minutes [6].

Method Validation and Performance Characteristics

The AQbD-based RP-HPLC method demonstrated excellent validation parameters according to ICH Q2 recommendations [6]. Linearity was established over the concentration range of 25-150 micrograms per milliliter with a correlation coefficient of 0.9935 [6]. Precision studies yielded RSD values below 2 percent, while accuracy studies demonstrated recovery percentages ranging from 99.81 to 99.95 percent [6].

The method exhibited superior specificity, precision, linearity, and robustness characteristics. System suitability parameters confirmed the reliability of the analytical system for routine pharmaceutical analysis applications [6].

Comprehensive Forced Degradation Studies

Extensive forced degradation studies were conducted to evaluate the stability-indicating capability of the RP-HPLC method [5] [6]. Evogliptin Tartrate was subjected to various stress conditions including acidic degradation (0.1 M hydrochloric acid), basic degradation (0.1 M sodium hydroxide), oxidative degradation (hydrogen peroxide), thermal degradation, and photolytic degradation [5].

| Stress Condition | Time/Conditions | Drug Recovery (%) | Degradation (%) | Observation |

|---|---|---|---|---|

| Acidic (0.1 M HCl) | 30 minutes | 94.98 | 5.02 | Significant degradation |

| Basic (0.1 M NaOH) | 30 minutes | 97.62 | 2.38 | Significant degradation |

| Oxidative (H₂O₂) | 12 hours | 99.56 | 0.44 | No significant degradation |

| Thermal | 1 hour | 99.15 | 0.85 | No significant degradation |

| Photolytic (UV) | 1 hour | 99.37 | 0.63 | No significant degradation |

The results demonstrated that Evogliptin Tartrate is most susceptible to acidic and basic hydrolysis conditions, with minimal degradation observed under oxidative, thermal, and photolytic stress conditions [5] [6]. The method successfully resolved six degradation products, confirming its stability-indicating nature [6].

Alternative RP-HPLC Methods

Multiple RP-HPLC methods have been developed for Evogliptin Tartrate analysis, each optimized for specific analytical requirements [5] [8] [9]. These methods employ various mobile phase compositions, including methanol-water-trifluoroacetic acid systems and phosphate buffer-acetonitrile combinations [5] [9].

A notable stability-indicating method utilized a mobile phase consisting of methanol, water, and trifluoroacetic acid in the ratio of 70:30:0.1 (v/v/v) with detection at 265 nanometers [5]. This method demonstrated linearity over a broader concentration range and successfully resolved degradation products formed under stress conditions [5].

Mass Spectrometric Characterization of Degradation Products

Mass spectrometry plays a crucial role in the structural characterization and identification of Evogliptin Tartrate degradation products formed during forced degradation studies. While specific mass spectrometric studies focusing exclusively on Evogliptin Tartrate degradation products are limited in the current literature, the principles and approaches used for related dipeptidyl peptidase-4 inhibitors provide valuable insights into potential degradation pathways and mass spectrometric identification strategies.

Mass Spectrometric Approaches for Degradation Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represent the gold standard techniques for degradation product characterization [10]. These techniques provide both separation capabilities and structural information essential for understanding degradation pathways and ensuring pharmaceutical quality [10].

High-resolution mass spectrometry, particularly electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers, offers superior mass accuracy and resolution for determining elemental compositions of degradation products [11]. The accurate mass measurements enable confident molecular formula assignments, which serve as the foundation for structural elucidation studies [11].

Analytical Strategies for Structural Characterization

The structural characterization of degradation products typically involves multiple analytical approaches [11]. Initial screening is performed using LC-MS with photodiode array (PDA) detection to identify peaks with different retention times and mass spectra compared to the parent compound [11]. High-resolution mass spectrometry provides accurate mass measurements for molecular ion determination and elemental composition assignment [11].

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) generate characteristic fragmentation patterns that provide structural information about functional groups and molecular connectivity [11]. Multiple-stage mass spectrometry (MSⁿ) can provide additional structural details for complex degradation products [11].

Metabolic and Degradation Pathway Insights

Studies conducted on Evogliptin Tartrate metabolism in biological systems provide valuable insights into potential degradation pathways and mass spectrometric identification strategies [10]. Absorption, metabolism, and excretion studies in laboratory animals identified 23 possible metabolites, with 12 structures confirmed through LC-MS/MS analysis [10].

The major metabolites identified included evogliptin acid, hydroxyevogliptin, and various hydroxylated and glucuronidated derivatives [10]. These metabolic transformations suggest potential degradation pathways that may occur under stress conditions, including oxidation, hydrolysis, and conjugation reactions [10].

Degradation Product Characterization Framework

Based on established methodologies for related compounds, the mass spectrometric characterization of Evogliptin Tartrate degradation products would typically involve the following systematic approach [11]:

Initial Screening Phase: Comparison of total ion chromatograms and extracted ion chromatograms between stressed and unstressed samples to identify degradation products. Accurate mass measurements of molecular ions to determine elemental compositions and calculate mass differences from the parent compound [11].

Structural Elucidation Phase: MS/MS fragmentation studies to determine characteristic fragmentation patterns and identify structural features. Comparison with fragmentation patterns of the parent compound to understand structural relationships [11].

Confirmation Phase: Synthesis or isolation of degradation products for nuclear magnetic resonance (NMR) spectroscopic confirmation when necessary. Development of quantitative methods for degradation product monitoring in stability studies [11].

Analytical Considerations and Quality Control Applications

The integration of mass spectrometric characterization with stability-indicating analytical methods provides comprehensive quality control capabilities for Evogliptin Tartrate [6]. The identification of degradation products enables the development of specific analytical methods capable of monitoring known impurities and degradation products throughout the pharmaceutical development and manufacturing process [6].

Regulatory guidelines emphasize the importance of identifying and characterizing degradation products that exceed specified threshold limits [6]. Mass spectrometric characterization provides the structural information necessary for toxicological assessment and regulatory compliance [6].

The combination of LC-MS/MS techniques with stability-indicating chromatographic methods creates a powerful analytical platform for pharmaceutical quality control [6]. This integrated approach enables simultaneous quantification of the active pharmaceutical ingredient and identification of degradation products, supporting both routine quality control and investigational stability studies [6].